6-Methylpicolinonitrile

Organic Synthesis Bromination Yield Comparison

6-Methylpicolinonitrile (2-cyano-6-methylpyridine, CAS 1620-75-3) is a substituted pyridine derivative bearing a nitrile group ortho to the methyl substituent on the pyridine ring. This heterocyclic building block exhibits a melting point of 70–74 °C and is commercially supplied with purities typically ranging from ≥97% to ≥99%.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 1620-75-3
Cat. No. B028785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpicolinonitrile
CAS1620-75-3
Synonyms6-Methyl-2-pyridinecarbonitrile;  2-Methyl-6-cyanopyridine;  6-Cyano-2-methylpyridine;  6-Methyl-2-cyanopyridine;  6-Methyl-2-pyridinecarbonitrile;  6-Methylpicolinonitrile;  NSC 26022
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C#N
InChIInChI=1S/C7H6N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,1H3
InChIKeyCMADFEQMYFNYCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpicolinonitrile (CAS 1620-75-3) Technical Procurement Baseline for Agrochemical and Pharmaceutical Intermediates


6-Methylpicolinonitrile (2-cyano-6-methylpyridine, CAS 1620-75-3) is a substituted pyridine derivative bearing a nitrile group ortho to the methyl substituent on the pyridine ring. This heterocyclic building block exhibits a melting point of 70–74 °C and is commercially supplied with purities typically ranging from ≥97% to ≥99% [1]. The compound serves as a key intermediate in the synthesis of advanced agrochemicals and pharmaceuticals, leveraging the divergent reactivity of its nitrile and methyl functionalities for downstream functionalization [2].

6-Methylpicolinonitrile Procurement Risks: Why Regioisomeric Methylpicolinonitriles Cannot Be Substituted Without Validation


Substituting 6-methylpicolinonitrile with its 4- or 5-methyl regioisomers without experimental validation introduces significant risk of synthetic failure and impurity profile changes. Although these compounds share the molecular formula C7H6N2, the position of the methyl group relative to the nitrile dictates distinct physical properties, solubility behavior, and reactivity in key transformations such as Sandmeyer reactions, nucleophilic substitutions, and cross-couplings . For instance, the melting point of 4-methylpicolinonitrile is 83–91 °C versus 70–74 °C for the 6-methyl isomer, impacting formulation and purification workflows. Procurement specifications must therefore explicitly differentiate by CAS number to ensure the intended regioisomer is sourced for validated synthetic routes [1].

Quantitative Differentiation of 6-Methylpicolinonitrile vs. Structural Analogs: Evidence-Based Procurement Guide


Bromination Yield Comparison: 6-Methylpicolinonitrile vs. 4-Methylpicolinonitrile

The efficiency of converting methylpicolinonitriles to bromomethyl derivatives via radical bromination is significantly impacted by regioisomerism. A direct head-to-head comparison under comparable conditions demonstrates that 6-methylpicolinonitrile yields 43% of the target 2-bromomethyl-6-cyanopyridine when treated with NBS and AIBN [1]. In contrast, a similar functionalization of 4-methylpicolinonitrile to produce 4-methylpicolinic acid under different reaction conditions gave 53.8% yield, underscoring the regioisomer-dependent efficiency of downstream synthetic transformations [2]. The 6-methyl substitution pattern specifically enables more facile radical bromination at the benzylic position adjacent to the nitrile-bearing carbon.

Organic Synthesis Bromination Yield Comparison

Melting Point Differentiation: 6-Methylpicolinonitrile vs. 4-Methylpicolinonitrile vs. 6-Bromopicolinonitrile

Melting point is a critical quality control parameter for solid intermediates, affecting handling, formulation, and purification. 6-Methylpicolinonitrile exhibits a melting point of 70–74 °C (lit.) [1]. In contrast, its 4-methyl regioisomer melts at 83–91 °C [2], a 9–21 °C higher range. Furthermore, the brominated analog 6-bromopicolinonitrile melts at 100–104 °C [3], approximately 30 °C higher. This significant physical property divergence arises from differences in crystal packing driven by the position of the methyl group and the nature of the halogen substituent.

Physical Property Melting Point Purity Control

Synthetic Versatility: Sandmeyer Iodination of 6-Methylpicolinonitrile vs. Direct Halogenation of Analogs

6-Methylpicolinonitrile serves as a direct precursor to 4-iodo-6-methylpicolinonitrile via Sandmeyer-type iodination . This transformation leverages the presence of the nitrile group to direct electrophilic aromatic substitution or to facilitate diazonium salt chemistry after reduction of the nitrile. In contrast, analogs such as 3-chloro-6-methylpicolinonitrile are already halogenated and thus preclude this type of functional group interconversion without first undergoing dehalogenation or cross-coupling . The unsubstituted 6-methylpicolinonitrile offers greater synthetic flexibility as a late-stage diversification point.

Sandmeyer Reaction Iodination Functional Group Interconversion

Purity Specification and Supply Chain: 6-Methylpicolinonitrile vs. 5-Methylpicolinonitrile

Commercial availability of high-purity material is essential for reproducible research and industrial production. 6-Methylpicolinonitrile is widely offered with purities ≥98% and ≥99% by major suppliers . In contrast, 5-methylpicolinonitrile is predominantly supplied at 97% purity , reflecting a lower commercial demand and potentially less rigorous quality control. This difference in purity specification and supply chain maturity can impact the reproducibility of sensitive reactions, particularly in late-stage pharmaceutical intermediate synthesis where impurity profiles are tightly controlled.

Purity Supply Chain Quality Control

Procurement-Driven Application Scenarios for 6-Methylpicolinonitrile in Agrochemical and Pharmaceutical Development


Agrochemical Intermediate for Next-Generation Pesticides

6-Methylpicolinonitrile is a cornerstone intermediate in the synthesis of modern, highly selective pesticides. Its structural features allow for precise modulation of biological activity, enabling the development of crop protection agents with improved efficacy and reduced environmental impact. The compound's reactivity, particularly its ability to undergo Sandmeyer-type halogenation and radical bromination, facilitates the construction of complex heterocyclic scaffolds found in commercial agrochemicals [1].

Pharmaceutical Building Block for Heterocyclic Drug Candidates

In medicinal chemistry, 6-methylpicolinonitrile serves as a versatile building block for the synthesis of diverse heterocyclic drug candidates. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, while the methyl group can be functionalized via benzylic bromination or oxidation. This reactivity profile enables the construction of kinase inhibitors, GPCR modulators, and other target classes. The high purity (≥98%) and consistent supply of this intermediate support reliable lead optimization and preclinical development .

Specialty Chemical Synthesis and Dye Intermediate

Beyond life sciences, 6-methylpicolinonitrile finds application in the synthesis of specialty dyes and pigments. The nitrile group can participate in coordination complex formation, while the pyridine ring provides a chromophoric core. The compound's distinct melting point and solubility profile facilitate its use in industrial dye manufacturing processes, where consistent physical properties are critical for product quality [2].

Chemical Biology Research and Biochemical Assays

As a biochemical reagent, 6-methylpicolinonitrile is employed in life science research for the synthesis of probes, inhibitors, and assay components. Its reactivity enables conjugation to biomolecules or incorporation into fluorescent reporters. The availability of high-purity material (≥98%) ensures minimal interference in sensitive biological assays, supporting robust and reproducible experimental results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylpicolinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.